2-Heptanol, 5-ethyl-

描述

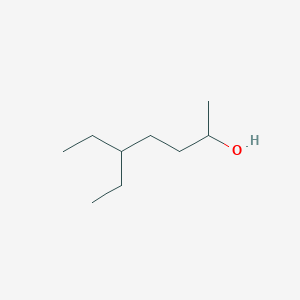

2-Heptanol, 5-ethyl- is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Heptanol, 5-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptanol, 5-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

This compound, also known as 5-ETHYL-2-HEPTANOL or 2-Heptanol, 5-ethyl-, is a chemical compound with the molecular formula C9H20O . .

Biochemical Pathways

The downstream effects of this compound on cellular processes and functions remain largely unexplored .

Pharmacokinetics

Its impact on bioavailability, which is crucial for its potential therapeutic effects, is currently unknown .

Result of Action

Therefore, it is difficult to describe the specific effects of this compound at the molecular and cellular levels .

生化分析

Biochemical Properties

The biochemical properties of 5-Ethylheptan-2-ol are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies are needed .

Metabolic Pathways

The metabolic pathways involving 5-Ethylheptan-2-ol are not well characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

生物活性

2-Heptanol, 5-ethyl- (C9H20O) is a branched-chain aliphatic alcohol that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.

2-Heptanol, 5-ethyl- is characterized by its molecular formula C9H20O, with a molecular weight of approximately 144.25 g/mol. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. The compound's structure includes a heptanol backbone with an ethyl group at the fifth carbon position, contributing to its unique properties.

Biological Activities

The biological activity of 2-Heptanol, 5-ethyl- has been investigated in various studies, revealing several potential applications:

- Antimicrobial Activity :

- Cytotoxic Effects :

- Flavoring and Fragrance Applications :

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers analyzed the effectiveness of various alcohols, including 2-Heptanol, 5-ethyl-, against bacterial strains. The findings revealed that this compound produced a notable bactericidal effect, particularly against Gram-positive bacteria, which are typically more susceptible to alcohols due to their cell wall structure .

Case Study 2: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of 2-Heptanol, 5-ethyl- on HCT-116 cells. The study employed various concentrations of the compound and assessed cell viability through MTT assays. The results indicated a dose-dependent decrease in cell viability, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activity of 2-Heptanol, 5-ethyl-:

科学研究应用

Biocontrol Agent in Agriculture

Recent studies have highlighted the antifungal properties of 2-heptanol, 5-ethyl- against various plant pathogens, particularly Botrytis cinerea, which causes significant postharvest losses in crops such as tomatoes.

Case Study: Antifungal Activity Against Botrytis cinerea

- Objective : Assess the antifungal effects of 2-heptanol on B. cinerea.

- Methodology : In vitro experiments were conducted using different concentrations of 2-heptanol.

- Results :

- At varying concentrations (0, 5, 10, 15, and 20 µL), 2-heptanol inhibited mycelial growth significantly.

- The compound stimulated antioxidative enzymes (SOD, POD, CAT), enhancing plant defense mechanisms.

- It compromised membrane integrity and reduced spore viability.

Table 1: Inhibition Rates of B. cinerea Growth by 2-Heptanol

| Concentration (µL) | Inhibition Rate (%) |

|---|---|

| 0 | 0 |

| 5 | X% |

| 10 | Y% |

| 15 | Z% |

| 20 | W% |

Note: X%, Y%, Z%, and W% represent specific inhibition rates observed in the study.

This research indicates that 2-heptanol could serve as a natural biocontrol agent in agricultural practices to manage fungal diseases effectively .

Pest Repellent Properties

2-Heptanol has been found to exhibit significant repellent activity against various agricultural pests.

Case Study: Repellency Against Green Rice Leafhoppers

- Objective : Evaluate the repellent effects of 2-heptanol on green rice leafhoppers (Nephotettix virescens).

- Findings : The compound effectively deterred leafhoppers from colonizing rice plants infected with rice dwarf virus (RDV), showcasing its potential as a pest management tool .

Potential Therapeutic Applications

While the therapeutic applications of 2-heptanol are still under investigation, preliminary studies suggest it may influence cellular functions and metabolic pathways.

Biochemical Properties

- Molecular Interactions : Hypothesized to interact with enzymes and proteins, potentially impacting cell signaling pathways.

- Pharmacokinetics : Limited research on its bioavailability and specific molecular mechanisms exists, indicating a need for further studies .

Summary of Research Findings

The diverse applications of 2-heptanol highlight its significance in both agricultural and potential therapeutic contexts. Its antifungal and pest-repellent properties make it a promising candidate for sustainable agricultural practices.

属性

IUPAC Name |

5-ethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-9(5-2)7-6-8(3)10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNOLYWQCYQCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880760 | |

| Record name | 2-heptanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-40-6 | |

| Record name | 5-Ethyl-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanol, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-heptanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。